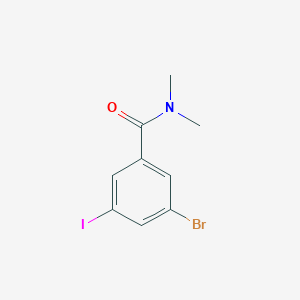
3-bromo-5-iodo-N,N-dimethylbenzamide
Descripción general
Descripción
3-bromo-5-iodo-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C9H9BrINO and its molecular weight is 353.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Bromo-5-iodo-N,N-dimethylbenzamide is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C10H10BrI N O
- CAS Number : 1162261-40-6
- Molecular Weight : 307.01 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's halogen substituents can influence its binding affinity and selectivity for certain receptors or enzymes.
Target Interactions
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
Biological Activity Data
The following table summarizes the biological activities reported for this compound based on available studies:
Study 1: Enzyme Interaction
In a study examining the inhibition of cytochrome P450 enzymes, this compound demonstrated significant inhibition at concentrations above 5 µM. This suggests potential implications for drug interactions and metabolic pathways in vivo, particularly in the context of polypharmacy.
Study 2: Antibacterial Activity
A series of tests evaluated the antibacterial properties of the compound against various bacterial strains. Results indicated that it possessed moderate antibacterial activity against Gram-positive bacteria, making it a candidate for further exploration as a potential antimicrobial agent.
Study 3: Anticancer Properties
Research conducted on cancer cell lines showed that this compound could induce apoptosis at elevated concentrations. The study highlighted the need for further investigation into its mechanism of action and potential therapeutic applications in oncology.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption is expected following oral administration.
- Distribution : The lipophilicity due to halogen substitutions may influence tissue distribution.
- Metabolism : Predominantly metabolized by liver enzymes, particularly cytochrome P450.
- Excretion : Renal excretion is anticipated based on molecular weight and structure.
Propiedades
IUPAC Name |
3-bromo-5-iodo-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrINO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLYFIUMJVJNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














